molecular formula C8H7N3O2 B7963315 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid

1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid

Cat. No.: B7963315
M. Wt: 177.16 g/mol
InChI Key: MUUFYAQAWNJGKV-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo-pyridine scaffold with a methyl substituent at the 1-position and a carboxylic acid group at the 4-position. This compound’s unique ring fusion (pyrazolo[4,3-c]pyridine) distinguishes it from other pyrazolo-pyridine isomers, such as pyrazolo[3,4-b]pyridine derivatives, which are more commonly reported .

Properties

IUPAC Name

1-methylpyrazolo[4,3-c]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-6-2-3-9-7(8(12)13)5(6)4-10-11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUFYAQAWNJGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Reaction with Arylglyoxals and Cyclic 1,3-Dicarbonyl Compounds

A one-pot, three-component reaction between arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amine, and cyclic 1,3-dicarbonyl compounds (e.g., dimedone) forms the pyrazolo[4,3-c]pyridine core. Tetrapropylammonium bromide (TPAB) in H₂O/acetone (1:2) at 80°C drives Knoevenagel condensation, Michael addition, and intramolecular cyclization, yielding 4-aroyl intermediates. Subsequent unexpected dearoylation and oxidation produce the unsubstituted core in 97% yield.

Key Parameters

Reaction ComponentExampleRole
Arylglyoxal4-BromophenylglyoxalElectrophilic coupling partner
Pyrazol-5-amine3-Methyl-1-phenyl-1H-pyrazol-5-amineNucleophilic nitrogen source
Cyclic 1,3-dicarbonylDimedoneCarbonyl contributor
CatalystTPAB (20 mol%)Phase-transfer catalyst

Regioselective Methylation at the 1-Position

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Alkylation

Methylation of the pyrazole nitrogen is achieved via deprotonation with LiHMDS in tetrahydrofuran (THF) at −78°C, followed by treatment with methyl iodide. This method, adapted from tetrahydro-pyrazolo[4,3-c]pyridine syntheses, ensures >85% regioselectivity for the 1-position due to steric and electronic effects.

Optimized Conditions

  • Base : LiHMDS (1.3 equiv.) in THF

  • Alkylating Agent : Methyl iodide (1.5 equiv.)

  • Temperature : −78°C (1 h) → 25°C (12 h)

  • Yield : 78–82%

Carboxylic Acid Functionalization at the 4-Position

Hydrolysis of Cyano or Ester Precursors

The 4-carboxylic acid group is introduced via hydrolysis of a nitrile or ester intermediate. For example, 4-cyano-pyrazolo[4,3-c]pyridine derivatives undergo acidic hydrolysis (6M HCl, reflux, 12 h) to yield the carboxylic acid in 89% purity. Alternatively, saponification of ethyl esters with NaOH/EtOH (80°C, 4 h) achieves quantitative conversion.

Comparative Hydrolysis Efficiency

Starting MaterialReagentConditionsYield (%)
4-Cyano derivative6M HClReflux, 12 h89
Ethyl esterNaOH/EtOH (2M)80°C, 4 h95

Integrated Industrial-Scale Synthesis

Continuous Flow Process for Scalability

A patent-derived protocol combines cyclization, methylation, and hydrolysis in a continuous flow system:

  • Cyclization : 3-Chloropyridine-2-carboxylate + hydrazine hydrate → pyrazolo[4,3-c]pyridine core (70% yield).

  • Methylation : LiHMDS/THF, methyl iodide → 1-methyl derivative (82% yield).

  • Carboxylation : HNO₃ oxidation of 4-methyl → 4-carboxylic acid (90% yield).

Advantages

  • Throughput : 5 kg/batch

  • Solvent Recovery : 95% THF recycled

  • Purity : >99% (HPLC)

Green Chemistry Approaches

Aqueous-Phase Catalysis

Replacing organic solvents with H₂O/acetone mixtures reduces environmental impact. TPAB-mediated reactions in water achieve 97% yield with E-factor = 0.7, outperforming traditional methods (E-factor = 2.1) .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

MPCA has shown promise in various biological studies:

  • Antimicrobial and Antifungal Activity : Research indicates that MPCA exhibits potential antimicrobial properties, making it a candidate for developing therapeutic agents against various pathogens. Its efficacy against specific bacteria and fungi is currently under investigation.
  • Enzyme Inhibition : Studies have focused on the compound's role as an enzyme inhibitor, particularly in modulating biological pathways relevant to disease treatment. For instance, its interaction with carbonic anhydrases has been documented, suggesting its potential in treating conditions like glaucoma and epilepsy .

Pharmaceutical Development

MPCA serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. This versatility makes it an attractive scaffold in drug design.

Case Study 1: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of MPCA derivatives, compounds were tested against a range of bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting that structural modifications could enhance their antimicrobial potency.

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the mechanism of action of MPCA as an inhibitor of human carbonic anhydrase revealed that specific substitutions on the pyrazolo[4,3-c]pyridine core led to varying degrees of inhibition. The structure-activity relationship (SAR) analysis highlighted the importance of functional groups at specific positions on the ring system .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructure TypeUnique Features
1H-Pyrazolo[4,3-c]pyridineHeterocyclicLacks the methyl group at position 1
Pyrazolo[3,4-b]quinolineBicyclicContains a quinoline moiety instead of pyridine
2-Methylpyrazolo[4,3-c]pyridineHeterocyclicMethyl substitution at position 2
5-MethylpyrazoleMonocyclicA simpler structure without the pyridine ring

These compounds differ primarily in their nitrogen positioning and substituents on the rings, significantly influencing their chemical behavior and biological activities.

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Findings/Applications Reference
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Pyrazolo[3,4-b]pyridine; carboxylic acid at 3-position C₈H₇N₃O₂ High melting point (273–278.5°C); commercial availability as a reagent
5-Methanesulfonyl-1-methyl-pyrazolo[4,3-c]pyridine-4-carboxylic acid Methanesulfonyl group at 5-position; reduced ring system C₉H₁₃N₃O₄S Example of functionalization for enhanced solubility or reactivity
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Chlorobenzyl and methyl substituents C₁₆H₁₄ClN₃O₂ Potential pharmacological activity (CID: 19616654)
1-Ethyl-6-methyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid Ethyl at 1-position; methyl at 6-position C₁₀H₁₁N₃O₂ Structural simplicity for SAR studies
3-Methyl-1-(4-methylbenzyl)-6-phenyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid Bulky aromatic substituents C₂₂H₁₉N₃O₂ High molecular weight (357.4 g/mol); specialized applications in medicinal chemistry

Key Observations :

  • Ring Positioning : The pyrazolo[4,3-c]pyridine system (target compound) is less common than pyrazolo[3,4-b]pyridine derivatives, which dominate literature for PPAR activation and anticoagulant applications (e.g., apixaban analogs ).
  • Methyl or ethyl groups at the 1-position are common for metabolic stability .

Biological Activity

1-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid (CAS: 1782728-04-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas.

  • Molecular Formula : C8H7N3O2
  • Molar Mass : 177.16 g/mol
  • IUPAC Name : 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
  • Structure : The compound features a pyrazolo-pyridine core with a carboxylic acid functional group, contributing to its reactivity and biological activity.

Anticancer Potential

The pyrazolo[3,4-b]pyridine scaffold has been extensively studied for its anticancer properties. Certain derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:

CompoundTargetIC50 (µM)
Compound 30CDK20.36
Compound 31CDK91.8

These compounds exhibit selectivity towards CDK2 over CDK9, indicating their potential as anticancer agents . The structural similarity of 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid suggests it could also possess such inhibitory effects.

Enzyme Inhibition

Research indicates that pyrazolo[3,4-b]pyridines can act as effective inhibitors of various enzymes involved in disease processes. For example, studies have shown that modifications to the pyrazole ring can enhance the inhibitory activity against specific targets . The exact mechanisms of action for 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid remain to be fully elucidated but may involve similar pathways.

Case Studies

A notable study explored the synthesis and biological evaluation of novel pyrazolo derivatives for their antimicrobial and anticancer activities. The results highlighted the importance of substituents on the pyrazole ring in modulating biological activity . While direct studies on 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid are sparse, its structural analogs provide a foundation for predicting its bioactivity.

Q & A

Q. What analytical methods are recommended for assessing purity in preclinical batches of this compound?

  • HPLC with UV/Vis detection (≥98% purity, using C18 columns and acetonitrile/water gradients).
  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • Residual solvent analysis via GC-MS, particularly for intermediates synthesized in DMF or THF. Discrepancies in purity data should prompt re-evaluation of chromatographic conditions or sample preparation protocols .

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